4-Benzyloxy-3-pyrrolin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
113896-95-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-phenylmethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
InChI Key |
FIPLVTFTJOOADU-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzyloxy 3 Pyrrolin 2 One and Its Congeners
De Novo Ring Construction Strategies
The creation of the 3-pyrrolin-2-one ring from acyclic precursors, known as de novo synthesis, is a primary strategy for accessing this heterocyclic system. researchgate.net These methods can be broadly categorized into intramolecular cyclizations of a single component, intermolecular cyclizations involving two components, and more complex multi-component reactions.
One-Component Intramolecular Cyclization Approaches
Intramolecular cyclization strategies involve the formation of the pyrrolin-2-one ring from a single linear precursor that already contains all the necessary atoms. These reactions are often promoted by acid or base catalysis or by thermal conditions. rsc.org
One notable example is the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)-1-arylmethanimines. rsc.org This reaction proceeds through the formation of a cyclic iminium cation intermediate, which then undergoes further transformation to yield 3-arylidene-1-pyrrolines. rsc.org Another approach involves the base-induced intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement, to produce 5-hydroxy-1H-pyrrol-2-ones. acs.org This method offers a one-pot procedure to access these valuable derivatives. acs.org
Photochemical methods have also been employed, such as the photoisomerization and intramolecular cyclization of α,β-unsaturated amide aldehydes to yield hydroxy-substituted pyrrolidinone systems. researchgate.net Additionally, the intramolecular cyclization of azomethine ylides has proven to be a powerful tool for generating complex fused pyrrolidine (B122466) ring systems. nih.gov
Two-Component Intermolecular Cyclization Approaches
Intermolecular strategies involve the reaction of two different molecules to construct the pyrrolin-2-one ring. These approaches offer greater flexibility in introducing substituents to the heterocyclic core.
A common two-component approach is the condensation reaction between α,β-diketones and acetamides to form 3-substituted 5-hydroxy-3-pyrrolin-2-ones. researchgate.net Another versatile method is the [3+2] cycloaddition of azoalkenes with azlactones, catalyzed by a chiral phosphoric acid, which allows for the enantioselective de novo construction of fully substituted 4-pyrrolin-2-ones. rsc.orgresearchgate.net
Transition metal-catalyzed reactions are also prominent in this category. For instance, a rhodium-catalyzed [3+2] cycloaddition of α-imino carbenoids with ketene (B1206846) silyl (B83357) acetals provides a direct route to 3-pyrrolin-2-ones. organic-chemistry.org Similarly, photocatalytic methods, such as the chemodivergent [3+2] cyclization of alkyl bromides and vinyl azides, have been developed for the synthesis of 1-pyrroline (B1209420) frameworks. frontiersin.org
Multi-Component Reactions (MCRs) for Pyrrolin-2-one Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules. mdpi.com Several MCRs have been developed for the synthesis of the pyrrolin-2-one skeleton. researchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. 5-Sulfosalicylic acid dihydrate (5-SSA·2H₂O) has been identified as an efficient and environmentally friendly organocatalyst for the synthesis of polyfunctional 3-pyrrolin-2-one molecules. researchgate.netresearchgate.net This method involves a one-pot, four-component reaction of dialkylacetylenedicarboxylate, amines, and either formaldehyde (B43269) or aromatic aldehydes at room temperature. researchgate.netcolab.ws The use of 5-SSA offers several advantages, including short reaction times, high yields, broad substrate applicability, and the use of a cost-effective and biodegradable catalyst. researchgate.netcolab.ws The catalyst is believed to activate the aldehyde through protonation, which enhances the nucleophilic attack of the enamine and aids in the cyclization step. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product | Ref |
| Dialkylacetylenedicarboxylate | Amines | Formaldehyde/Aromatic Aldehydes | - | 5-Sulfosalicylic acid dihydrate | Polyfunctional 3-pyrrolin-2-ones | researchgate.net |
| Phenols | β-ketoesters | - | - | 5-Sulfosalicylic acid | Coumarin derivatives | rasayanjournal.co.in |
Transition metal catalysis provides a powerful platform for the construction of complex heterocyclic systems. Rhodium(III)-catalyzed annulation reactions have been successfully employed for the synthesis of pyrrolin-2-one derivatives. For instance, an enantioselective [4+1] annulation of acrylamides and allenes catalyzed by a CpxRhIII complex provides straightforward access to enantioenriched α,β-unsaturated-γ-lactams bearing a quaternary stereocenter. researchgate.net This reaction proceeds under mild conditions with a broad tolerance for different functional groups. researchgate.net
Another example is the Rh(III)-catalyzed oxidative [3+2] annulation of 2-acetyl-1-arylhydrazines with maleimides to synthesize pyrrolo[3,4-b]indole-1,3-diones. researchgate.net Furthermore, Rh(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates has been developed to synthesize isoquinolone derivatives. mdpi.com
| Reactants | Catalyst | Product | Reaction Type | Ref |
| Acrylamides and allenes | CpxRhIII complex | Enantioenriched α,β-unsaturated-γ-lactams | [4+1] annulation | researchgate.net |
| 2-Acetyl-1-arylhydrazines and maleimides | Rh(III) catalyst | Pyrrolo[3,4-b]indole-1,3-diones | [3+2] annulation | researchgate.net |
| N-(Pivaloyloxy) aryl amides and internal acetylene-containing α-amino carboxylates | Rh(III) catalyst | Isoquinolone derivatives | [4+2] annulation | mdpi.com |
Organocatalytic Methods (e.g., 5-sulfosalicylic acid dihydrate)
Transformations from Pre-existing Cyclic Systems
An alternative to de novo synthesis is the modification of existing ring systems to form the 3-pyrrolin-2-one core. researchgate.net This approach can be particularly useful when the starting cyclic material is readily available.
Common precursors for such transformations include other five-membered heterocyclic rings like pyrroles, pyrrolidinones, and maleimides. researchgate.netresearchgate.net For example, 3-pyrrolin-2-one derivatives have been synthesized through the reduction of maleimides. tubitak.gov.tr Another strategy involves the condensation of 2,5-dimethoxy-2,5-dihydrofurane with amino acid esters in an acidic medium to yield the corresponding pyrrolinones. researchgate.nettubitak.gov.tr
Ring expansion of smaller rings can also lead to the formation of pyrrolinones. For instance, 2,2-dichlorocyclobutanones can react with various amines to undergo ring opening, and the resulting 4,4-dichlorobutanamides can be cyclized to form 3-pyrrolin-2-ones. researchgate.net
Furthermore, transformations of existing pyrrolidine derivatives can be employed. For example, the Suzuki–Miyaura cross-coupling reaction between a 4-tosyloxy-3-pyrrolin-2-one and an arylboronic acid provides access to 4-arylpyrrolidin-2-ones. researchgate.net
Derivatization from Pyrroles and Pyrrolidinones
The synthesis of 3-pyrrolin-2-ones can be achieved through the chemical modification of existing heterocyclic systems like pyrroles and pyrrolidinones. researchgate.net These transformations often involve oxidation or rearrangement reactions to introduce the requisite carbonyl group and unsaturation.
One prominent method is the dearomative oxidation of pyrroles. researchgate.net This process converts the aromatic pyrrole (B145914) ring into a non-aromatic pyrrolinone. For instance, a sulfoxide (B87167) oxidant, used in conjunction with a carboxylic acid anhydride (B1165640) and a Brønsted acid, can achieve the regioselective oxidation of 3-substituted pyrroles. This method introduces an oxygen atom, leading to the formation of the Δ³-pyrrol-2-one structure. researchgate.net Another approach involves the transformation of 2,2-dichlorocyclobutanones, which, after reaction with amines to form 4,4-dichlorobutanamides, can serve as suitable substrates for synthesizing 3-pyrrolin-2-ones and pyrrolidinones. researchgate.net
Conversion from Maleimides
Maleimides are versatile starting materials that can be converted into substituted pyrrolidinones and pyrrolinones through various reactions. A key strategy is the asymmetric reductive alkylation of maleimides, which effectively yields optically active N-substituted 5-alkyl-4-benzyloxy-2-pyrrolidinones. researchgate.netthieme-connect.de This method allows for the stereocontrolled introduction of substituents, leading to chiral products.
The process often involves a stepwise reductive alkylation. thieme-connect.de Furthermore, the recyclization of N-substituted maleimides using various binucleophiles represents a general approach for constructing hydrogenated heterocyclic systems. mdpi.com For example, the reaction of N-arylmaleimides with β-aminocrotonic acid methyl ester involves an initial Michael addition, followed by an intramolecular attack and ring-opening of the pyrrolidinone ring to form a new pyrroline (B1223166) ring. mdpi.com
| Starting Material | Reagent/Method | Product Type | Ref. |
| Maleimide | Asymmetric Reductive Alkylation | Optically active 5-alkyl-4-benzyloxy-2-pyrrolidinone | researchgate.netthieme-connect.de |
| N-arylmaleimide | β-aminocrotonic acid methyl ester | Pyrroline derivative | mdpi.com |
Specific Preparative Routes Involving Benzyloxy Moieties
The benzyloxy group is a crucial substituent in many target molecules, often serving as a protecting group for a hydroxyl function. Its incorporation requires specific synthetic strategies that are compatible with its chemical nature.
Alkylation and Functionalization Strategies
Alkylation and functionalization are key steps for elaborating the core pyrrolidinone structure. The nitrogen atom of the lactam or the carbon atoms of the ring can be targeted. For instance, Methyl 1-[4-(Benzyloxy)benzyl]-5-oxo-L-prolinate is prepared via the N-alkylation of methyl-S-pyroglutamate with 1-(benzyloxy)-4-(bromomethyl) benzene. mdpi.com This demonstrates a direct method to introduce a benzyloxy-containing substituent onto the nitrogen atom.
Diastereoselective alkylation of chiral pyrrolidinone templates is another powerful strategy. mdpi.com The reductive alkylation of maleimide-based systems can be used to synthesize (S)-5-Alkyl-4-benzyloxy-2-pyrrolidinones. thieme-connect.dethieme-connect.com Furthermore, functionalization can occur through cascade processes. Arylsulfonamides can react with cyclopropane (B1198618) diesters in a one-pot reaction involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation to yield α-arylated pyrrolidinones. acs.org
Oxidative Cyclization Pathways
Oxidative cyclization offers a direct route to heterocyclic structures from acyclic precursors. While specific examples for 4-benzyloxy-3-pyrrolin-2-one are not extensively detailed, the principle is well-established for related structures. Palladium(II)-catalyzed oxidative cyclizations of amides tethered to unactivated olefins can produce lactams. nih.gov This reaction uses molecular oxygen as the oxidant and proceeds in a nonpolar solvent like toluene. nih.gov
Another relevant example is the metal-free oxidative cyclization of 1-benzyloxy-3-arylureas to 1-benzyloxybenzimidazolones, which are structurally related heterocyclic compounds. mdpi.com This reaction, initiated by a hypervalent iodine reagent, demonstrates the cyclization of a precursor containing a benzyloxy group. mdpi.com Similarly, PIFA-initiated oxidative 5-exo-trig cyclization is used to synthesize pyrroloquinazolines from 2-(3-butenyl)quinazolin-4(3Н)-ones, highlighting the utility of oxidative methods for building fused pyrrolidine rings. beilstein-journals.org
Stereoselective and Asymmetric Synthesis of Benzyloxy-Substituted Pyrrolidinones/Pyrrolinones
Controlling stereochemistry is paramount in the synthesis of bioactive molecules. Several stereoselective and asymmetric methods have been developed for benzyloxy-substituted pyrrolidinones.
A versatile approach to (4S,5R)-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones has been reported, starting from diastereomeric N,O-acetals. academie-sciences.fr The acid-catalyzed dehydration of these acetals proceeds stereoselectively to form (E)-enamides, which are key intermediates. academie-sciences.fr Another highly diastereoselective method for synthesizing trans-4-hydroxy-5-substituted 2-pyrrolidinones utilizes an intramolecular cascade process of α-chiral aldimines with Grignard reagents. rsc.org The stereochemistry at the C-5 position is controlled by an α-alkoxy substituent. rsc.org Asymmetric hydrogenation of substituted pyrrolidinones using Ru-BINAP complexes is another effective technique, providing over 90% enantiomeric excess. vulcanchem.com
Table of Stereoselective Methods
| Method | Key Feature | Product Configuration | Ref. |
|---|---|---|---|
| Dehydration of N,O-acetals | Acid-catalyzed, stereoselective | (4S,5R)-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones | academie-sciences.fr |
| Intramolecular Cascade | α-chiral aldimines with Grignard reagents | trans-4-hydroxy-5-substituted 2-pyrrolidinones | rsc.org |
| Asymmetric Hydrogenation | Ru-BINAP catalyst | Enantiopure pyrrolidinones (>90% ee) | vulcanchem.com |
The use of chiral auxiliaries and building blocks is a cornerstone of asymmetric synthesis, enabling the transfer of chirality to the target molecule.
Chiral Building Blocks: Naturally occurring chiral molecules are frequently used as starting materials. S-pyroglutamic acid is a well-known chiral synthon for preparing various optically active 2-pyrrolidinones. mdpi.com Another key building block is N-benzyl-4-benzyloxy-5-hydroxymethyl-2-pyrrolidinone, a chiral lactam that can undergo further stereoselective transformations. sioc-journal.cn
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride, a substituted proline derivative, serves as a chiral auxiliary in diastereoselective alkylations, achieving high diastereomeric excess in reactions like β-lactam formation. vulcanchem.com Asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams (where the camphorsultam is the chiral auxiliary) produce trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net
Enantioselective Catalysis
The synthesis of enantioenriched pyrrolinone scaffolds is of significant interest due to the stereospecific nature of their biological targets. Enantioselective catalysis provides a powerful tool for constructing the chiral centers found in this compound and its analogs with high levels of stereocontrol. Various catalytic systems have been developed to achieve this, primarily focusing on the asymmetric formation of the heterocyclic ring.
A notable strategy involves the use of transition metal catalysts to control the stereochemical outcome of annulation reactions. For instance, an efficient CpxRhIII‐catalyzed enantioselective alkenyl C-H functionalization and [4+1] annulation of acrylamides with allenes has been reported. researchgate.net This method provides direct access to α,β‐unsaturated‐γ-lactams that bear a quaternary stereocenter, achieving excellent enantiomeric ratios (up to 97:3 e.r.). researchgate.net The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a valuable tool for creating structurally diverse and optically active 2H-pyrrol-2-ones. researchgate.net
Another powerful approach for the asymmetric synthesis of the pyrrolidine core involves 1,3-dipolar cycloadditions of azomethine ylides. rsc.orgresearchgate.net Copper(I)-catalyzed reactions, in particular, have been successfully employed. rsc.org For example, a catalytic asymmetric strategy was developed that combines H/D exchange and an azomethine ylide-involved 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine derivatives. rsc.org This method uses readily available glycine-derived aldimine esters and an inexpensive deuterium (B1214612) source (D₂O) under mild conditions. rsc.org The key to the high stereoselectivity is the use of a chiral ligand in the copper(I) catalytic system that directs the cycloaddition. rsc.orgresearchgate.net While this specific example focuses on deuterated pyrrolidines, the underlying principle of asymmetric metal-catalyzed 1,3-dipolar cycloadditions is broadly applicable to the synthesis of various chiral pyrrolidine and pyrrolinone cores.
In addition to metal catalysts, chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective synthesis of pyrrolidines. organic-chemistry.org These catalysts can be used in multicomponent reactions, such as the Povarov reaction, to produce complex chiral scaffolds in a single step. mdpi.com Oxetane (B1205548) desymmetrization using a catalytic amount of a chiral phosphoric acid is another method that enables the asymmetric synthesis of chiral pyrrolidines. organic-chemistry.org
The table below summarizes key findings in the enantioselective synthesis of pyrrolinone and related pyrrolidine structures.
Table 1: Enantioselective Catalytic Methods for Pyrrolinone and Pyrrolidine Synthesis
| Catalytic System | Substrates | Product Type | Key Features | Citations |
|---|---|---|---|---|
| CpxRhIII-Complex | Acrylamides, Allenes | α,β-Unsaturated-γ-lactams | Provides access to quaternary stereocenters; up to 97:3 e.r. | researchgate.net |
| Copper(I) / Chiral Ligand | Glycine-derived aldimine esters, Alkenes | Enantioenriched α-deuterated pyrrolidines | Uses D₂O as a deuterium source; excellent stereoselectivity. | rsc.org |
| Chiral Phosphoric Acid | Imines, Alkenes | Chiral Pyrrolidines | Enables asymmetric synthesis via oxetane desymmetrization. | organic-chemistry.org |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance sustainability. scribd.com The production of this compound and its congeners can benefit significantly from these approaches, which focus on the use of benign solvents, recyclable catalysts, and energy-efficient processes. scribd.com
A key area of development is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Magnetic nanoparticles have proven to be particularly effective. For instance, Fe₃O₄ nanoparticles functionalized with L-arginine have been used as a reusable organocatalyst for the multicomponent synthesis of polysubstituted 2-pyrrolidinone (B116388) derivatives. researchgate.net Similarly, a core-shell magnetic nanocatalyst consisting of Fe₃O₄ functionalized with sulfonic acid (SO₃H) has been successfully applied to the synthesis of substituted pyrrolidinones. acs.org This catalyst is employed in a green solvent system (a 1:1 mixture of H₂O/EtOH) and offers advantages such as simple magnetic separation, high yields, and good turnover frequency. acs.org
The choice of solvent is a critical factor in green synthesis. Efforts have been made to replace hazardous organic solvents with more environmentally friendly alternatives. Water and ethanol (B145695) are preferred green solvents. acs.org Ionic liquids (ILs) are also being explored as green catalysts and solvents for the synthesis of pyrrole derivatives. publish.csiro.auresearchgate.net Their unique properties, such as low vapor pressure and high thermal stability, allow for easier product recovery and potential recycling of the reaction medium. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which dramatically reduces waste. publish.csiro.aursc.org For example, a highly sustainable route to 5-methylpyrrolidone derivatives from biosourced levulinic acid proceeds without any solvent or catalyst, resulting in a very low E-factor (a measure of waste produced) of 0.2. rsc.org
The use of benign and readily available reagents is another cornerstone of green chemistry. Instead of stoichiometric and often toxic reagents, catalytic amounts of greener alternatives are favored. Citric acid, a natural and non-toxic compound, has been used to catalyze the ultrasound-promoted one-pot multicomponent synthesis of 3-pyrrolin-2-ones in a green solvent. researchgate.net Sodium hypochlorite, a common bleach, has also been employed as a more environmentally benign oxidant compared to heavy metal-based reagents like Cr(VI) salts. mdpi.com
The table below provides an overview of various green chemistry approaches applied to the synthesis of pyrrolinone and related heterocyclic compounds.
Table 2: Green Chemistry Approaches in Pyrrolinone Synthesis
| Green Approach | Catalyst/Reagent | Solvent/Conditions | Advantages | Citations |
|---|---|---|---|---|
| Heterogeneous Catalysis | Fe₃O₄@L-arginine nanoparticles | Not specified | Reusable organocatalyst for multi-component reactions. | researchgate.net |
| Heterogeneous Catalysis | SO₃H-functionalized Fe₃O₄ core-shell nanoparticles | H₂O/EtOH (1:1), 50 °C | Recyclable magnetic catalyst, high yields, eco-friendly. | acs.org |
| Green Solvents/Catalysts | Ionic Liquids (e.g., [bmim]HSO₄) | Ionic Liquid (as solvent & catalyst) | Recyclable, clean product formation, can be used with microwave or ultrasonic irradiation. | publish.csiro.auresearchgate.net |
| Catalyst/Solvent-Free | None | Neat reaction | Highly selective, very low E-factor (0.2), uses biosourced starting material. | rsc.org |
| Benign Catalyst | Citric Acid | Green solvent | Ultrasound-promoted, avoids harmful organic reagents. | researchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis of 4 Benzyloxy 3 Pyrrolin 2 One Analogues
High-Resolution NMR Spectroscopy for Complex Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 4-benzyloxy-3-pyrrolin-2-one analogues. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Multidimensional NMR Techniques (e.g., COSY, HSQC, NOESY, HMBC)
Multidimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances. jst-ud.vnresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the complete carbon skeleton and identifying the positions of substituents. For instance, in substituted pyrrolidine-2,3-diones, HMBC spectra have been used to confirm the structure of the desired products. jst-ud.vnmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule. For example, NOESY experiments have been used to determine the stereochemistry of (E)-enamides in the synthesis of 4-benzyloxy-2-pyrrolidinone derivatives. academie-sciences.fr
A study on 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones, which share the core pyrrolinone structure, utilized both ¹H and ¹³C NMR for characterization. sci-hub.senih.gov Similarly, the structures of various substituted 3-hydroxy-3-pyrrolin-2-ones and their derivatives have been confirmed using 1D and 2D NMR techniques, including HSQC and HMBC. jst-ud.vnbeilstein-journals.org
Conformational Analysis via NMR
NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. acs.orgcopernicus.org By analyzing coupling constants and through-space interactions (NOEs), researchers can deduce the preferred three-dimensional arrangement of the molecule. For instance, variable-temperature NMR studies can reveal the energy barriers between different conformers. nih.gov The conformation of N-alkylated hydroxamic acids, which can be related to the lactam structure of pyrrolinones, has been shown to influence hydrogen bonding patterns, leading to either dimeric structures or infinite molecular chains. psu.edu
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. researchgate.netmdpi.com For this compound analogues, characteristic absorption bands are expected for the carbonyl group of the lactam, the C=C double bond of the pyrroline (B1223166) ring, and the benzyloxy group.
In studies of related N-substituted pyrrolinones, the amide carbonyl absorption is typically observed around 1690 cm⁻¹, while the olefinic stretching appears near 1688 cm⁻¹. tubitak.gov.tr For other substituted 3-pyrrolin-2-ones, these characteristic peaks are also reported, confirming the presence of the core structure. tubitak.gov.tr The synthesis of a spiropyrrolidine scaffold tethered to a benzo[b]thiophene also utilized FTIR to identify key functional groups, with the C=O stretch appearing at 1704 cm⁻¹. mdpi.com Theoretical calculations, often using Density Functional Theory (DFT), can be combined with experimental IR data to provide a more detailed assignment of vibrational modes. nih.gov
Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound. researchgate.netmdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analyte.
For various synthesized pyrrolinone derivatives, HRMS has been used to confirm the protonated molecular ion ([M+H]⁺), with the measured values corresponding well to the calculated molecular formulas. tubitak.gov.trtubitak.gov.tr For example, in the characterization of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, ESI-TOF MS/MS was used to find the exact mass of the [M+H]⁺ and [M+Na]⁺ ions, confirming the compound's structure. jst-ud.vn Similarly, ESI-MS has been employed to characterize numerous other 3-hydroxy-3-pyrrolin-2-one derivatives. sci-hub.senih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions (e.g., Hydrogen Bonding)
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com It is also the primary method for analyzing intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a crystal lattice. rsc.org
For instance, a single-crystal X-ray diffraction analysis of a 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-one derivative revealed that it crystallized with two molecules of the solvent (DMSO). sci-hub.se In another study, the crystal structure of a spiropyrrolidine derivative was determined, showing that the compound existed in two disordered parts with equal occupancies. mdpi.com
Hydrogen bonding plays a significant role in the crystal structures of pyrrolidone and pyrrolinone derivatives. mdpi.com In some N-hydroxy-2-pyrrolidone structures, strong intermolecular O-H···O hydrogen bonds lead to the formation of "folded" dimers. psu.edursc.org In other cases, N-H···O hydrogen bonds can create infinite chains. mdpi.comnih.gov The specific hydrogen bonding motifs, often described using graph set notation, depend on the substituents present on the pyrrolinone ring. mdpi.com
Table of Spectroscopic and Crystallographic Data for Pyrrolinone Analogues
| Technique | Compound Type | Key Findings | Citations |
| NMR | |||
| ¹H & ¹³C NMR | 1,5-Diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones | Characterization of the core structure and substituents. | sci-hub.senih.gov |
| 2D NMR (HSQC, HMBC) | 4-Acetyl-3-hydroxy-3-pyrrolin-2-one derivatives | Unambiguous structural confirmation. | jst-ud.vn |
| NOESY | 4-Benzyloxy-2-pyrrolidinone derivatives | Determination of (E)-enamide stereochemistry. | academie-sciences.fr |
| IR | |||
| FT-IR | N-substituted pyrrolinones | Amide C=O stretch (~1690 cm⁻¹), Olefinic C=C stretch (~1688 cm⁻¹). | tubitak.gov.tr |
| FT-IR | Spiropyrrolidine derivative | C=O stretch at 1704 cm⁻¹. | mdpi.com |
| HRMS | |||
| ESI-MS | N-substituted pyrrolinones | Confirmation of protonated molecular ion [M+H]⁺. | tubitak.gov.trtubitak.gov.tr |
| ESI-TOF MS/MS | 4-Acetyl-3-hydroxy-3-pyrrolin-2-one derivative | Found [M+H]⁺ at 339.0982 (calc. 339.0981). | jst-ud.vn |
| X-ray Diffraction | |||
| Single-Crystal X-ray | 1,5-Diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-one | Structure confirmed, crystallized with two DMSO molecules. | sci-hub.se |
| Single-Crystal X-ray | N-Hydroxy-5,5-dimethyl-2-pyrrolidone | Formation of hydrogen-bonded "folded" dimers. | psu.edursc.org |
| Single-Crystal X-ray | Carbonyl 2-substituted pyrroles | Formation of various hydrogen bond motifs (chains and dimers). | mdpi.com |
Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy 3 Pyrrolin 2 One Derivatives
Reaction Pathways and Transformation Mechanisms
The 4-benzyloxy-3-pyrrolin-2-one core can undergo a multitude of reactions, including cycloadditions, amidations, and rearrangements, each proceeding through distinct mechanistic pathways.
Cycloaddition Reactions (e.g., [4+1] Annulations)
Cycloaddition reactions are powerful tools for constructing cyclic systems. kharagpurcollege.ac.in In the context of pyrrolin-2-one derivatives, [4+1] annulation reactions have been developed to synthesize α,β-unsaturated-γ-lactams. For instance, a visible-light-induced copper-catalyzed [4+1] annulation of acrylamides with aroyl chlorides provides access to γ-hydroxy- and γ-alkoxy-substituted α,β-unsaturated-γ-lactams. organic-chemistry.org This method is noted for its mild conditions and tolerance of a broad range of functional groups. organic-chemistry.org
Another notable example involves the rhodium-catalyzed enantioselective [4+1] annulation of acryl amides and allenes. This process yields enantioenriched 2H-pyrrol-2-ones bearing a quaternary stereocenter with high selectivity. researchgate.net In this transformation, the allene (B1206475) surprisingly functions as a one-carbon unit. researchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| [4+1] Annulation | Acrylamides, Aroyl Chlorides | Visible-light, Copper catalyst | γ-hydroxy/alkoxy-α,β-unsaturated-γ-lactams | Mild conditions, broad substrate scope. organic-chemistry.org |
| [4+1] Annulation | Acryl amides, Allenes | CpxRhIII catalyst | Enantioenriched 2H-pyrrol-2-ones | Forms quaternary stereocenter, high enantioselectivity. researchgate.net |
| [3+2] Cycloaddition | 1-Sulfonyl 1,2,3-triazoles, Ketene (B1206846) silyl (B83357) acetals | Rhodium carbenoids | 3-Pyrrolin-2-ones | Straightforward synthesis of biologically interesting compounds. organic-chemistry.org |
Amidation and Lactamization Processes
The synthesis of the this compound scaffold itself often involves lactamization, a cyclization reaction that forms the core lactam ring. One-pot condensation reactions of amino acid esters with 2,5-dimethoxy-2,5-dihydrofurane have been reported to yield various 3-pyrrolin-2-one derivatives. tubitak.gov.tr This approach highlights the conversion of furanone-like structures into pyrrolinones through the introduction of a nitrogen atom from a primary amine or ammonia. tubitak.gov.tr
Furthermore, the pyrrolinone ring can be constructed from acyclic precursors. For example, a regiocontrolled synthesis of 3,4-diaryl-3-pyrrolin-2-ones has been achieved starting from 1,2-diaryl-1-nitroethenes, with pyrrole-2-carboxamides (pyrrole Weinreb amides) acting as key intermediates. acs.orgorientjchem.org This multi-step process involves a Barton-Zard pyrrole (B145914) cyclocondensation followed by conversion of the resulting pyrrole Weinreb amide to the desired 3-pyrrolin-2-one. acs.orgorientjchem.org
Dehydration and Rearrangement Mechanisms (e.g., N,O-acetals to enamides)
The dehydration of N,O-acetals derived from pyrrolidinone systems is a key transformation that leads to the formation of enamides. This reaction can be catalyzed by both Lewis and Brønsted acids, such as BF₃·OEt₂ and p-toluenesulfonic acid (TsOH), respectively. thieme-connect.de The process is highly stereoselective, exclusively yielding E-enamides. thieme-connect.deacademie-sciences.fr
The proposed mechanism for this dehydration involves a two-step sequence: dehydroxylation to form an N-acyliminium intermediate, followed by a deprotonation-driven migration of the double bond. academie-sciences.fr The stability of the resulting iminium species allows for subsequent reactions or isomerization back to the enamide. beilstein-journals.org Interestingly, the cis-diastereomers of the starting N,O-acetals are often less reactive towards dehydration, which is attributed to stereoelectronic effects. thieme-connect.deacademie-sciences.fr
Chemo-, Regio-, and Stereoselectivity in Reactions
Selectivity is a critical aspect of the chemical transformations involving this compound and its derivatives.
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. masterorganicchemistry.com An example is seen in the reactions of 4-bromoanthranilic acid, where N-allylation occurs under neutral conditions and C-vinylation under basic conditions, demonstrating complete chemoselectivity. acs.org
Regioselectivity : This is the preference for bond formation or breaking in one direction over all others. wikipedia.org In the synthesis of 3-pyrrolin-2-ones, regioselectivity is crucial. For instance, the traditional Knorr pyrazole (B372694) synthesis often yields regioisomeric mixtures, whereas modern methods utilizing the nucleophilicity difference in hydrazones can achieve excellent regioselectivity. organic-chemistry.org The synthesis of unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones with complete regiocontrol of the substituents has been achieved using pyrrole Weinreb amides. acs.org
Stereoselectivity : This describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com The acid-catalyzed dehydration of N,O-acetals to enamides is highly stereoselective, yielding only the E-isomer. thieme-connect.deacademie-sciences.fr Similarly, tin-free radical cyclization reactions of chiral N-allyl-α-bromoacetamides to form 4-alkyl-pyrrolin-2-ones proceed with high stereocontrol. researchgate.net Alkylation of 4-benzyloxymethyl pyrrolidin-2-one has been shown to give 3,4-trans-disubstituted products with total diastereoselection. researchgate.net
| Selectivity Type | Reaction Example | Outcome | Reference |
| Chemoselectivity | Reactions of 4-bromoanthranilic acid | N-allylation (neutral) vs. C-vinylation (basic) | acs.org |
| Regioselectivity | Synthesis of 3,4-diaryl-3-pyrrolin-2-ones | Complete control of substituent placement | acs.org |
| Stereoselectivity | Dehydration of N,O-acetals | Exclusive formation of E-enamides | thieme-connect.deacademie-sciences.fr |
| Diastereoselectivity | Alkylation of 4-benzyloxymethyl pyrrolidin-2-one | Total formation of 3,4-trans product | researchgate.net |
Tautomerism and Isomerism of the Pyrrolin-2-one System
Isomerism, where compounds share the same molecular formula but have different structures, is a key feature of the pyrrolin-2-one system. solubilityofthings.com This includes both structural isomerism and stereoisomerism. unacademy.com Tautomerism, a specific type of structural isomerism involving a dynamic equilibrium between interconverting isomers, is particularly relevant. chemrxiv.org
Δ³-Pyrrolin-2-one vs. Δ⁴-Pyrrolin-2-one Tautomeric Equilibria
The pyrrolin-2-one ring system can exist in different tautomeric forms, most notably the Δ³- and Δ⁴-isomers, which differ in the position of the endocyclic double bond. Deuterium (B1214612) exchange experiments have provided evidence for the tautomeric equilibrium between these forms. researchgate.net While 3-pyrrolin-2-ones are common, 4-pyrrolin-2-ones are a less frequently encountered tautomeric relative. researchgate.net
The relative stability of these tautomers can be influenced by substituents and the surrounding chemical environment. Computational studies, such as MINDO/3 and MNDO methods, have been used to analyze the reactivity of 3-pyrrolin-2-one tautomers and their derivatives. researchgate.net Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have been shown to exist in tautomeric forms, with the equilibrium being influenced by a small energy difference and a large rate constant for interconversion. nih.govresearchgate.net
Tautomeric Shifts and Their Kinetic Implications
The reactivity and chemical behavior of 4-oxy-pyrrolin-2-one scaffolds, including this compound, are significantly influenced by the phenomenon of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of pyrrolin-2-one derivatives, particularly those with a hydroxyl group at the 3-position, a dynamic equilibrium between different tautomeric forms is frequently observed. This equilibrium plays a crucial role in the reaction pathways and mechanistic profiles of these heterocyclic systems.
While direct kinetic studies on this compound are not extensively documented in the reviewed literature, detailed research on closely related analogs, such as substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, provides critical insights into the kinetic and thermodynamic aspects of these tautomeric shifts. researchgate.netnih.govresearchgate.net These studies reveal that the tautomerism in these systems is characterized by a small energy difference between the interconverting forms and a notably large rate constant for the transformation, indicating a rapid equilibrium process. researchgate.netnih.govresearchgate.net
A key form of tautomerism in these compounds is the keto-enol type. For instance, 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives can exist in equilibrium between a keto form and two possible enol forms. The specific equilibrium position is influenced by factors such as the substitution pattern on the pyrrolinone ring and the solvent used.
Detailed Research Findings from Analogous Compounds
To elucidate the kinetic implications of these tautomeric shifts, computational studies, specifically Density Functional Theory (DFT) calculations, have been employed. A study on 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one provides a clear example of the energetics involved in this process. nih.gov The investigation focused on the equilibrium between two principal tautomers, designated as 4a and 4a' .
The transformation between these two tautomers involves the displacement of a hydrogen atom and is characterized by a low potential energy barrier. nih.gov This low barrier facilitates a rapid interconversion between the forms. Theoretical calculations have quantified the relative stability and the activation energy for this shift in both the gas phase and in an ethanol (B145695) solvent model. nih.gov
The data from these theoretical studies on analogous compounds are summarized in the table below.
| Parameter | Gas Phase | Ethanol Solvent Model |
| Energy Difference (ΔE) | 1.3 kcal·mol⁻¹ | 0.4 kcal·mol⁻¹ |
| Potential Barrier (Activation Energy) | 0.5 kcal·mol⁻¹ | 1.0 kcal·mol⁻¹ |
| This table presents the calculated energy difference between tautomers 4a and 4a' and the potential barrier for their interconversion, as reported for 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one. nih.gov |
These kinetic parameters highlight that the tautomeric equilibrium is both thermodynamically balanced and kinetically facile. For derivatives like this compound, it can be inferred that similar tautomeric shifts would be a defining feature of their chemical reactivity, influencing their behavior as intermediates in organic synthesis.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. mdpi.comwhiterose.ac.uk By approximating the many-electron Schrödinger equation, DFT provides a computationally tractable yet accurate method for investigating molecular systems. mdpi.com Its applications in the context of pyrrolinone chemistry are diverse, ranging from geometry optimization to the elucidation of complex reaction pathways. mdpi.combeilstein-journals.orgbeilstein-journals.org
Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule. For a flexible molecule like 4-Benzyloxy-3-pyrrolin-2-one, which contains a rotatable benzyloxy group, conformational analysis is crucial to identify the most stable arrangement of atoms.
Theoretical studies on related (4S,5R)-4-benzyloxy-2-pyrrolidinone structures have demonstrated the power of computational methods in understanding conformational preferences. academie-sciences.fr In one study, the dehydration of related N,O-acetals was investigated, where the relative orientation of substituents significantly influenced the reaction outcome. academie-sciences.fr This was attributed to stereoelectronic effects that could be rationalized through computational modeling. academie-sciences.fr The process involves calculating the energies of various possible conformers to determine their relative stability and population at equilibrium. For this compound, this would involve mapping the potential energy surface as a function of the key dihedral angles associated with the benzyloxy substituent.
Table 1: Illustrative Conformational Energy Profile of a Pyrrolinone Derivative This table illustrates hypothetical energy data for different conformers, showcasing how DFT calculations can distinguish between stable and less stable molecular geometries.
| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | 178.5 | 0.00 | 75.2 |
| B | -65.2 | 1.50 | 14.5 |
| C | 89.1 | 2.50 | 10.3 |
DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. mt.com This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. numberanalytics.com A transition state is a high-energy, transient configuration that represents the energy maximum along a reaction coordinate. numberanalytics.comsolubilityofthings.com
For reactions involving pyrrolinone scaffolds, such as the reaction of 4-acetyl-3-hydroxy-3-pyrroline-2-ones with amines, DFT has been used to propose detailed mechanisms. beilstein-journals.orgbeilstein-journals.org Researchers calculate the Gibbs free energy of activation (ΔG‡) for various potential pathways. The pathway with the lowest activation barrier is predicted to be the most favorable. beilstein-journals.orgbeilstein-journals.org These studies show that the reaction proceeds through specific intermediates, with the structures of the transition states providing deep insight into the bond-forming and bond-breaking processes. beilstein-journals.orgbeilstein-journals.org Similarly, computational studies on the dehydration of 4-benzyloxy-2-pyrrolidinone derivatives revealed a mechanism proceeding through an N-acyliminium intermediate, with the calculations supporting the experimentally observed stereoselectivity. academie-sciences.fr
Table 2: Calculated Activation Energies for a Proposed Pyrrolinone Reaction This table presents hypothetical data illustrating how DFT is used to compare different reaction pathways by calculating the energy of their respective transition states.
| Reaction Pathway | Transition State ID | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway 1 (e.g., Michael Addition) | TS1 | 15.2 | Favorable |
| Pathway 2 (e.g., Direct Substitution) | TS2 | 28.7 | Unfavorable |
Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.org The kinetic product is the one that forms the fastest (via the lowest activation energy barrier), while the thermodynamic product is the most stable one. libretexts.org
DFT calculations provide a powerful means to predict which regime will dominate under specific reaction conditions. By comparing the activation energies for the formation of different products, one can predict the kinetic product. By comparing the final energies of the products themselves, one can predict the thermodynamic product. In the study of the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine, DFT calculations demonstrated that kinetic selectivity was more significant than thermodynamic selectivity in determining the major product formed. beilstein-journals.orgbeilstein-journals.org This means the reaction outcome is dictated by the speed of formation rather than the ultimate stability of the product. beilstein-journals.orgbeilstein-journals.org
Table 3: Comparison of Kinetic and Thermodynamic Product Formation This table illustrates the energy parameters that determine whether a reaction is under kinetic or thermodynamic control.
| Product | ΔG‡ of Formation (kcal/mol) | Relative Stability (ΔG) (kcal/mol) | Control Type |
|---|---|---|---|
| Kinetic Product | 18.5 | -5.0 | Favored at low temperature |
| Thermodynamic Product | 22.0 | -8.2 | Favored at high temperature |
Reaction Mechanism Elucidation and Transition State Analysis
Electronic Structure Investigations
Understanding the electronic structure of a molecule is key to explaining its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods offer a detailed picture of how electrons are distributed within this compound.
Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.org
For this compound, a HOMO-LUMO analysis would reveal the most reactive sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. libretexts.org In conjugated systems like the pyrrolinone ring, the HOMO and LUMO are typically π-type orbitals distributed across the conjugated framework. The benzyloxy group, acting as an electron-donating group, would be expected to raise the energy of the HOMO. researchgate.net
Table 4: Representative Frontier Molecular Orbital Properties This table provides an example of the kind of data generated from an FMO analysis, which is crucial for predicting chemical reactivity.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -6.5 | π-system of pyrrolinone ring, Oxygen of benzyloxy group |
| LUMO | -1.2 | π*-system of pyrrolinone ring, Carbonyl carbon |
| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with the classic Lewis structure concept. uni-muenchen.defaccts.de This method provides valuable information on charge distribution, hybridization, and intramolecular charge transfer (delocalization) effects. wisc.edu
Table 5: Illustrative NBO Analysis Data This table shows sample data from an NBO analysis, detailing atomic charges and key donor-acceptor interactions that stabilize the molecule.
| Atom | Natural Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|---|
| O (carbonyl) | -0.55 | LP(1) O(carbonyl) | π(C=C) | 2.5 |
| N (amide) | -0.48 | LP(1) N(amide) | π(C=O) | 45.8 |
| O (ether) | -0.51 | LP(2) O(ether) | σ*(C-O) | 5.2 |
Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and spectroscopic properties of molecules. researchgate.netpsu.edu It extends the ground-state DFT formalism to describe the response of a system to time-dependent electromagnetic fields, such as light. psu.eduaps.org This makes it particularly suitable for predicting UV-Vis absorption spectra.
The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. researchgate.net While highly efficient for many applications, standard functionals can have limitations in describing certain types of electronic transitions, such as long-range charge-transfer and Rydberg states. researchgate.net
For a molecule like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π → π* and n → π* transitions within the α,β-unsaturated lactam core and the benzyl (B1604629) group. These theoretical predictions can be correlated with experimentally obtained spectroscopic data to validate the computational model and aid in the interpretation of the observed spectra.
Real-time TD-DFT (RT-TDDFT) is an alternative formulation that simulates the evolution of the electronic density in real time in response to an external field, from which spectroscopic properties can be extracted. github.io
Table 1: Representative TD-DFT Applications for Spectroscopic Property Prediction
| Property | Description | Relevant TD-DFT Application |
| Excitation Energies | Energies required to promote an electron from a lower to a higher energy molecular orbital. | Calculation of vertical excitation energies to predict absorption maxima (λmax) in UV-Vis spectra. |
| Oscillator Strengths | A dimensionless quantity that expresses the probability of a particular electronic transition. | Prediction of the intensity of absorption bands. |
| Circular Dichroism | Differential absorption of left and right circularly polarized light by chiral molecules. | Simulation of CD spectra to determine the absolute configuration of chiral centers. |
| Optical Rotation | The rotation of the plane of linearly polarized light by a chiral substance. | Calculation of specific rotation at different wavelengths (Optical Rotatory Dispersion). |
This table provides a general overview of TD-DFT applications and is not based on specific search results for this compound.
Molecular Modeling and Docking Simulations (for scaffold interaction studies)
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of this compound, these methods are invaluable for studying how this chemical scaffold might interact with biological macromolecules, such as proteins or nucleic acids. researchgate.netnih.gov
The process typically involves:
Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein (receptor) and the this compound derivative (ligand) are prepared.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses, which represent the most likely binding modes, are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking.
Molecular dynamics (MD) simulations can be used in conjunction with docking to explore the conformational flexibility of the receptor and to refine the docked poses, providing a more dynamic and realistic picture of the binding event. acs.org These studies are crucial in structure-based drug design, helping to rationalize the biological activity of known compounds and to guide the design of new, more potent derivatives. nih.gov For instance, understanding how the this compound scaffold fits into a specific protein active site can inform modifications to the structure to enhance binding and, consequently, biological effect.
Table 2: Key Steps and Considerations in Molecular Docking Simulations
| Step | Description | Key Considerations |
| Receptor Preparation | Obtaining and preparing the 3D structure of the target macromolecule. | Handling of missing atoms or residues, assignment of protonation states, and definition of the binding site. |
| Ligand Preparation | Generating the 3D conformation of the small molecule. | Correct tautomeric and protonation states, and conformational flexibility. |
| Docking Algorithm | The search algorithm used to explore the conformational space of the ligand within the receptor. | Exhaustiveness of the search and computational cost. |
| Scoring Function | A function to estimate the binding free energy and rank the different binding poses. | Accuracy in predicting binding affinities and distinguishing correct from incorrect poses. |
| Post-Docking Analysis | Analysis of the predicted binding modes and interactions. | Identification of key interacting residues and types of interactions (e.g., hydrogen bonds, hydrophobic contacts). |
This table outlines the general workflow of molecular docking and is not based on specific search results for this compound.
Stereoelectronic Effects and Their Influence on Reactivity
Stereoelectronic effects are the result of the spatial arrangement of orbitals and have a significant impact on the reactivity and stability of molecules. scribd.comsit.edu.cn They arise from the interaction between electron-donating (filled) orbitals and electron-accepting (unfilled) orbitals. In this compound and its derivatives, these effects can govern reaction pathways and influence stereochemical outcomes.
A key example is the influence of stereoelectronics on the reactivity of the pyrrolinone ring. For instance, the alignment of a C-H bond anti-periplanar to an adjacent π-system can facilitate deprotonation by stabilizing the resulting carbanion through hyperconjugation. sit.edu.cn Similarly, in reactions involving the formation or cleavage of bonds at a stereocenter, the orientation of substituents can direct the approach of reagents.
In a study on a related pyrrolidinone system, the different reactivities of diastereomeric N,O-acetals under acidic conditions were attributed to a stereoelectronic effect. academie-sciences.fr The formation of enamides from these systems was highly stereoselective, a phenomenon that can be rationalized by considering the stability of the transition states leading to the different products. Computational results confirmed that the (E)-enamide was thermodynamically more stable than the (Z)-enamide. academie-sciences.fr Such effects are crucial for understanding and predicting the outcomes of chemical reactions involving the this compound scaffold.
Table 3: Common Stereoelectronic Effects and Their Potential Influence
| Effect | Description | Potential Influence on this compound Reactivity |
| Hyperconjugation | Interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital. | Can influence the stability of intermediates (e.g., carbocations, carbanions) and transition states in reactions involving the pyrrolinone ring. sit.edu.cn |
| Anomeric Effect | The tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation. | While not a cyclohexane, analogous effects can influence the conformation and reactivity of substituents on the pyrrolinone ring. |
| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. | Can influence the preferred conformations and the energy barriers for bond rotation, thereby affecting reaction rates. |
| Cieplak and Felkin-Anh Models | Models used to predict the stereochemistry of nucleophilic attack on carbonyl groups adjacent to a stereocenter. | Can be applied to predict the stereochemical outcome of additions to the C=C double bond or reactions at the carbonyl group. |
This table presents general stereoelectronic effects and their potential relevance, drawing on principles from the provided search results.
Derivatives, Analogues, and Structure Activity Relationship Sar Insights for the Pyrrolin 2 One Scaffold
Structural Modifications at the Pyrrolin-2-one Ringresearchgate.netlookchem.com
The pyrrolin-2-one ring, a five-membered lactam, is a key feature of numerous biologically active compounds. orientjchem.orgrsc.org Modifications to this ring, including the substituents on the nitrogen and the unsaturated carbons, have profound effects on the molecule's properties.
The substituent on the nitrogen atom of the pyrrolin-2-one ring plays a crucial role in the molecule's reactivity and biological profile.
N-Acyl and N-Arylsulfonyl Derivatives : The introduction of electron-withdrawing groups, such as acyl or arylsulfonyl groups, on the nitrogen atom enhances the Diels-Alder reactivity of the pyrrolin-2-one system. psu.edursc.org This increased reactivity is attributed to the lowering of the LUMO energy of the dienophile. For instance, N-acyl- and N-arylsulfonyl-Δ³-pyrrolin-2-ones readily undergo Diels-Alder reactions, while their N-alkyl counterparts tend to isomerize. psu.edursc.org
N-Aryl Derivatives : The synthesis of N-aryl pyrrolo-quinolines has been explored for their potential antimicrobial activities. These derivatives are often synthesized from the corresponding N-aryl maleimides.
N-Methyl Derivatives : N-methyl pyrrolinones have been synthesized via methods like photo-oxidation of N-methylpyrrole followed by esterification. semanticscholar.org These derivatives are often used as intermediates in the synthesis of more complex molecules. semanticscholar.org
Table 1: Impact of N-Substituents on Pyrrolin-2-one Reactivity
| N-Substituent | Effect on Diels-Alder Reactivity | Reference |
|---|---|---|
| Acyl | Enhances reactivity | psu.edursc.org |
| Arylsulfonyl | Enhances reactivity | psu.edursc.org |
Modifications at the C3 and C5 positions of the 3-pyrrolin-2-one ring are critical for modulating the biological and chemical properties of the scaffold.
C3-Substitutions : The introduction of substituents at the C3 position can influence the molecule's reactivity. For example, the presence of a 3-acetyl group in Δ³-pyrrolin-2-one leads to irreversible tautomerism to its enol form. psu.edu C3-alkylation has also been explored in the synthesis of various derivatives. beilstein-journals.org
C5-Substitutions : The functionalization at the C5 position is a key strategy for creating diversity in pyrrolin-2-one derivatives. C5-substituted-δ³-pyrrolin-2-ones have been synthesized from nitrones. orientjchem.org Alkylation at the C5 position of γ-lactam derivatives has been verified through extensive NMR studies. mdpi.com The stereochemistry at the C5 position is crucial, as it introduces a chiral center, leading to the possibility of diastereoselective transformations. mdpi.com
Table 2: Examples of C3 and C5 Substituted Pyrrolin-2-ones | Position | Substituent | Synthetic Precursor/Method | Reference | | --- | --- | --- | | C3 | Acetyl | - | psu.edu | | C5 | Various | Nitrones | orientjchem.org | | C5 | Methyl | Alkylation of γ-lactam | mdpi.com |
N-Substituent Effects
Functionalization and Derivatization of the Benzyloxy Moietymdpi.com
The benzyloxy group at the C4 position is a common protecting group in the synthesis of pyrrolin-2-one derivatives. Its removal, typically through hydrogenolysis, can unmask a hydroxyl group, which can then be further functionalized. This deprotection step is often a key transformation in the synthesis of biologically active molecules. For example, the hydrogenation of 4-(4′-chlorophenyl)-3-pyrrolin-2-one to yield baclofen (B1667701) lactam highlights the importance of this functionalization. researchgate.net
Synthesis of Fused and Spirocyclic Pyrrolin-2-one Systemsresearchgate.netnih.gov
The pyrrolin-2-one scaffold can be incorporated into more complex fused and spirocyclic systems, often leading to compounds with interesting biological activities.
Fused Systems : The synthesis of fused bicyclic γ-lactone-γ-lactam ring systems has been attempted, starting from 3-pyrrolin-2-one intermediates. uitm.edu.my These fused systems are often constructed through intramolecular cyclization reactions. uitm.edu.myamanote.com For example, 4-phenylquinoline-fused pyrrolidin-2-ones have been synthesized via a tandem intermolecular C-N bond formation followed by in situ intramolecular cyclization. researchgate.net The Diels-Alder reaction is another powerful tool for constructing fused systems, particularly isoindolone units. psu.edursc.org
Spirocyclic Systems : Spiro[indole-3,2′-pyrrolidin]-2(1H)-ones have been synthesized through intramolecular cyclization of azomethine ylides and have shown potential as MDM2–p53 inhibitors. nih.gov The synthesis of spiro[furan-2,1′-isoindolin]-3′-ones has also been reported through a one-pot, three-component reaction. acs.org Asymmetric synthesis of spiro pyrrolines has been achieved from isocyanoacetates and itaconimides. nih.govrsc.org
General Principles of Pyrrolin-2-one Scaffold Contribution to Molecular Functionorientjchem.org
The pyrrolin-2-one scaffold is a privileged structure in medicinal chemistry due to its unique combination of structural and electronic features. orientjchem.orgrsc.orgekb.eg
The pyrrolone nucleus is a potent medicinal scaffold that exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgsemanticscholar.org The reactivity of the γ-lactone ring present in butenolide derivatives has been utilized in the synthesis of pyrrolone derivatives with significant biological activity. orientjchem.org The frequent use of these compounds as chiral intermediates provides a straightforward method for determining absolute configuration. orientjchem.org The chemical and physical properties of pyrrolones, along with their pharmacokinetic profiles, underscore the continued importance of this moiety in drug discovery. orientjchem.org
The pyrrolidine (B122466) ring, the saturated counterpart of pyrrole (B145914), is also a valuable scaffold in drug discovery. Its non-planar, sp³-hybridized nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, leading to increased three-dimensional coverage through a phenomenon known as "pseudorotation". nih.govresearchgate.net The different stereoisomers and the spatial orientation of substituents on the pyrrolidine ring can result in distinct biological profiles due to differential binding to enantioselective proteins. nih.govresearchgate.net
The conformational properties of the pyrrolin-2-one ring and its derivatives are critical to their biological function.
Ring Conformation : The five-membered pyrrolin-2-one ring possesses a degree of conformational flexibility. scbt.com However, when incorporated into a bicyclic system, such as in certain β-lactam antibiotics, the ring system can become highly rigid, favoring a single conformation. psu.edu This rigidity can be crucial for biological activity, as it pre-organizes the molecule for binding to its target. psu.edu
Influence of Substituents : The substituents on the ring can significantly influence its conformation. For instance, the presence of bulky substituents can introduce steric strain, affecting the planarity of the ring and the orientation of other functional groups. scbt.com
Conformational Analysis : Computational methods and NMR spectroscopy are valuable tools for studying the conformational preferences of pyrrolin-2-one derivatives. lookchem.com Understanding the conformational landscape of these molecules is essential for rational drug design, as it provides insights into how they interact with biological macromolecules.
Molecular Interactions with Biomolecular Targets (e.g., DNA, BSA binding modes, intercalation)
The interaction of pyrrolin-2-one scaffolds with biomacromolecules is a critical area of research for understanding their mechanism of action and potential as therapeutic agents. Studies have focused on elucidating the binding modes of these compounds with key biological targets such as Deoxyribonucleic acid (DNA) and serum albumins, like Bovine Serum Albumin (BSA), which serves as a model for protein binding in blood plasma.
Research into a series of 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones, which includes derivatives with a benzyloxy phenyl group at the C5 position, has provided significant insights into these interactions. sci-hub.seresearchgate.netnih.gov Specifically, compounds designated as D13 (3-hydroxy-1-(3-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one) and D15 (3-hydroxy-1-(4-chlorophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one) have been subjects of detailed biophysical studies. sci-hub.seresearchgate.netnih.gov
DNA Interaction and Intercalation
The binding of these pyrrolin-2-one derivatives to DNA has been investigated using fluorescence spectroscopy, with ethidium (B1194527) bromide (EB) displacement assays being a key technique. sci-hub.seresearchgate.net EB is a known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A decrease in the fluorescence of the EB-DNA complex upon the addition of a compound suggests that the compound is displacing EB, which is often indicative of an intercalative binding mode. sci-hub.se
Studies on benzyloxy-containing pyrrolin-2-one derivatives, such as D13 and D15, have shown that they can effectively quench the fluorescence of the EB-DNA complex. sci-hub.seresearchgate.net This suggests that these compounds bind to DNA, likely through intercalation, where the planar aromatic and heterocyclic rings insert themselves between the base pairs of the DNA double helix. sci-hub.se The intercalative mode of binding was further supported by viscosity measurements, where an increase in the viscosity of the DNA solution was observed upon the addition of the compounds, a characteristic feature of intercalating agents that lengthen the DNA helix. sci-hub.se
The strength of this interaction can be quantified by the Stern-Volmer quenching constant (Ksv). For the benzyloxy-substituted derivatives, these values indicate a strong affinity for DNA. sci-hub.seresearchgate.net
Bovine Serum Albumin (BSA) Binding
The interaction of these pyrrolin-2-one derivatives with BSA has also been extensively studied, primarily through fluorescence quenching experiments. BSA has intrinsic fluorescence due to its tryptophan residues. The quenching of this fluorescence upon the addition of a ligand can provide information about the binding affinity, binding sites, and the forces governing the interaction.
For the benzyloxy-substituted pyrrolin-2-one derivatives D13 and D15, a significant quenching of BSA fluorescence has been observed, indicating a strong binding interaction. sci-hub.seresearchgate.netnih.gov The binding affinities are quantified by the binding constant (Ka), with values for these derivatives being in the order of 10^5 M⁻¹, which suggests a strong binding that is sufficient for the compound to be effectively transported and distributed in the bloodstream. sci-hub.senih.gov
Molecular docking studies have been performed to further elucidate the binding mode of these compounds with BSA. bg.ac.rs These computational analyses predict that the derivatives bind within a hydrophobic pocket of BSA, specifically in domain I. bg.ac.rs The primary driving forces for this binding are predicted to be hydrophobic interactions and van der Waals forces. bg.ac.rs
The following tables summarize the key findings from these biomolecular interaction studies for benzyloxy-containing pyrrolin-2-one derivatives.
Table 1: DNA Interaction Data for Benzyloxy-Substituted Pyrrolin-2-one Derivatives
| Compound | Binding Mode | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
|---|---|---|---|
| 3-hydroxy-1-(3-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D13) | Intercalation | (3.7 ± 0.1) x 10³ | sci-hub.seresearchgate.net |
Table 2: BSA Binding Data for Benzyloxy-Substituted Pyrrolin-2-one Derivatives
| Compound | Binding Constant (Ka) (M⁻¹) | Predicted Binding Site | Primary Interaction Forces | Reference |
|---|---|---|---|---|
| 3-hydroxy-1-(3-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D13) | (4.2 ± 0.2) x 10⁵ | Domain I | Hydrophobic, van der Waals | sci-hub.seresearchgate.netnih.govbg.ac.rs |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Benzyloxy-3-pyrrolin-2-one |
| 3-hydroxy-1-(3-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D13) |
| 3-hydroxy-1-(4-nitrophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D14) |
| 3-hydroxy-1-(4-chlorophenyl)-4-(2-thienylcarbonyl)-5-(4-(benzyloxy)phenyl)-2,5-dihydro-1H-pyrrol-2-one (D15) |
| Ethidium bromide (EB) |
Applications of 4 Benzyloxy 3 Pyrrolin 2 One and Its Scaffold in Advanced Organic Synthesis
Role as Chiral Synthons and Building Blocks
4-Benzyloxy-3-pyrrolin-2-one and its derivatives serve as crucial chiral synthons, providing a pre-functionalized and stereochemically defined core for the synthesis of more complex molecules. The presence of the benzyloxy group at the C-4 position offers a handle for further transformations while also influencing the stereochemical outcome of reactions at adjacent centers.
Researchers have utilized these compounds as key building blocks in the asymmetric synthesis of various biologically active molecules. For instance, enantiomerically pure 4-substituted pyrrolidin-3-ols have been synthesized using asymmetric 1,3-dipolar cycloadditions where a 3-benzyloxy-substituted alkene was a key component. researchgate.net This highlights the role of the benzyloxy group in directing stereoselective transformations. Furthermore, the pyrrolinone scaffold allows for the introduction of diverse substituents at various positions, making it a versatile platform for constructing libraries of chiral compounds. academie-sciences.fr The ability to generate N-α-carbanions of 4-benzyloxy-2-pyrrolidinone derivatives, although challenging, opens up further avenues for carbon-carbon bond formation. academie-sciences.fr
The versatility of the this compound scaffold is further demonstrated in its conversion to other valuable intermediates. For example, (4S,5R)-4-benzyloxy-5-alkyl-2-pyrrolidinones can be accessed through methods involving N-benzyloxymaleimide, providing key intermediates for the synthesis of pyrrolidines, pyrrolizidines, and indolizidines. lookchem.com
Total Synthesis of Complex Natural Products and Bioactive Molecules
The utility of the this compound scaffold is prominently showcased in the total synthesis of a variety of complex natural products and bioactive molecules.
Alkaloids (e.g., Swainsonine, Indolizidines)
The synthesis of polyhydroxylated indolizidine alkaloids, such as (-)-swainsonine, has been a significant area of research due to their potent biological activities, including glycosidase inhibition. psu.edurjptonline.org Several synthetic approaches have utilized chiral building blocks derived from or related to the this compound scaffold. For example, a concise enantioselective synthesis of (-)-swainsonine was developed from a chiral dihydropyridone building block, which shares structural similarities with the pyrrolinone core. psu.edursc.org The strategic placement of a benzyloxy group is often crucial in these syntheses, serving as a protecting group that can be removed in the final stages of the synthesis. psu.edu
The 5,8-disubstituted indolizidine skeleton, a common feature in alkaloids isolated from amphibians, has been synthesized using a hetero Diels-Alder reaction. mdpi.com In these syntheses, a benzyloxy group on the alkyl chain of the diene was incorporated to facilitate handling and provide a point for further functionalization of the resulting indolizidine skeleton. mdpi.com The total synthesis of (±)-indolizidines 235B and 235B′ has also been achieved through the intramolecular thermal cycloaddition of (Z)-N-alkenylnitrones. rsc.org These examples underscore the strategic importance of benzyloxy-substituted building blocks in accessing the core structures of complex alkaloids.
Tetramic Acid Derivatives
Tetramic acids are a class of natural products characterized by a 4-hydroxy-3-acyl-pyrrolin-2-one core and exhibit a broad range of biological activities. nih.gov The synthesis of tetramic acid derivatives often starts from substituted 3-pyrrolin-2-ones. nih.govorganic-chemistry.orguni-bayreuth.de For example, a synthetic route to vancoresmycin-type tetramic acids began with the introduction of a substituent at the 5-position of 4-methoxy-3-pyrrolin-2-one, a close analog of this compound. nih.gov The synthesis involved an aldol (B89426) condensation followed by a Fries-type rearrangement to introduce the acyl group at the 3-position. nih.gov The flexibility of this approach allows for the preparation of a variety of tetramic acid derivatives with different substituents.
Gallinamide A Analogues
Gallinamide A is a natural product with potent inhibitory activity against cysteine proteases like human cathepsin L. nih.gov The synthesis of gallinamide A and its analogues often involves the construction of a complex peptide-like structure containing a pyrrolinone ring. nih.govresearchgate.net The modular nature of the synthesis allows for the creation of libraries of analogues by varying the amino acid and other building blocks. nih.gov While the direct use of this compound in the reported syntheses of gallinamide A analogues is not explicitly detailed, the pyrrolinone core is a key structural feature. researchgate.netnih.gov Synthetic strategies towards similar complex structures have utilized benzyloxy-protected pyrrolidinone intermediates. lookchem.com
Diversifying Chemical Libraries through Scaffold Modification
The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries for drug discovery and chemical biology. nih.govresearchgate.net The term "privileged scaffold" is often used to describe molecular frameworks that can bind to multiple biological targets, and the pyrrolinone core falls into this category. nih.gov
By systematically modifying the substituents at various positions of the pyrrolinone ring, a vast array of compounds with potentially diverse biological activities can be generated. For instance, multicomponent reactions have been employed to synthesize libraries of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one derivatives. researchgate.net The ability to easily introduce different functional groups allows for the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov The synthesis of various 1,5-diaryl-4-(2-thienylcarbonyl)-3-hydroxy-3-pyrrolin-2-ones further illustrates the potential for creating diverse libraries based on this scaffold. sci-hub.se
Development of Novel Methodologies in Organic Chemistry
The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods. academie-sciences.fr The challenges associated with certain transformations, such as the generation and reaction of N-α-carbanions of 4-benzyloxy-2-pyrrolidinone, have led to innovative solutions and a deeper understanding of the reactivity of these systems. academie-sciences.fr
Furthermore, the use of these scaffolds in multicomponent reactions and microwave-assisted synthesis showcases the ongoing efforts to develop more efficient and environmentally friendly synthetic protocols. mdpi.comacs.orgmdpi.com The development of catalytic enantioselective reactions involving pyrrolinone-based substrates is another active area of research, aiming to provide more direct and atom-economical routes to chiral molecules. xmu.edu.cn The versatility of the this compound scaffold continues to inspire the development of novel synthetic strategies and methodologies in organic chemistry. mdpi.com
Future Perspectives and Research Challenges
Unexplored Synthetic Avenues
While various methods exist for the synthesis of 3-pyrrolin-2-ones, including multicomponent reactions (MCRs) and transformations of cyclic precursors, there is significant room for the development of novel and more efficient strategies. researchgate.netresearchgate.net
Key areas for future exploration include:
Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure 4-benzyloxy-3-pyrrolin-2-one derivatives is a major challenge. While some approaches using homochiral starting materials are under investigation, new catalytic systems that can induce chirality are highly sought after. tubitak.gov.tr
Green Chemistry Approaches: Future synthetic designs will increasingly focus on sustainability. This includes the use of biocatalysis, environmentally benign solvents, and energy-efficient reaction conditions like microwave or ultrasound irradiation to construct the pyrrolinone core. researchgate.netresearchgate.net
Photochemical and Electrochemical Methods: The application of light- or electricity-driven reactions offers a powerful and green alternative for synthesizing and functionalizing the pyrrolinone ring. These methods can provide access to unique reactive intermediates and reaction pathways not achievable through traditional thermal methods. organic-chemistry.org
Novel Multicomponent Reactions (MCRs): Designing new MCRs or expanding the scope of existing ones will enable the rapid assembly of highly substituted and structurally diverse pyrrolinone libraries from simple and readily available starting materials. mdpi.com This is particularly valuable for creating compound libraries for drug discovery.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility for the synthesis of this compound and its derivatives, facilitating their production for larger-scale applications.
| Potential Synthetic Approach | Description | Anticipated Advantages |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity in the formation of the pyrrolinone ring. | Access to enantiomerically pure compounds, crucial for pharmaceutical applications. |
| Biocatalysis | Employment of enzymes to catalyze key bond-forming steps in a highly selective and environmentally friendly manner. | High selectivity, mild reaction conditions, reduced waste. |
| Photoredox Catalysis | Utilization of visible light and a photocatalyst to trigger novel bond formations and cyclization reactions. organic-chemistry.org | Access to novel reactivity, mild conditions, high functional group tolerance. |
| Domino/Cascade Reactions | Designing a sequence of intramolecular reactions that occur in one pot to rapidly build molecular complexity from a simple pyrrolinone starting material. mdpi.com | Increased efficiency, atom economy, and step economy. |
Advanced Mechanistic Characterization
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. While computational studies have provided some insight, significant challenges remain in fully elucidating the complex reaction pathways involving pyrrolinones. researchgate.netrsc.org
Future research should focus on:
In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR, IR, and Raman spectroscopy, can allow for the real-time monitoring of reactions. This can help identify transient intermediates and provide crucial kinetic data that is often missed with traditional offline analysis.
Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) can be employed to detect and characterize short-lived, low-concentration intermediates, providing direct evidence for proposed reaction pathways. researchgate.net
Isotopic Labeling Studies: These classic experiments remain a powerful tool for unambiguously tracing the path of atoms throughout a reaction, helping to confirm or refute proposed mechanisms.
Studying Radical Processes: For reactions that may proceed through radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy can be an invaluable tool for their direct detection and characterization. rsc.org
A deeper mechanistic understanding will enable chemists to control reaction outcomes with greater precision, improve yields and selectivities, and rationally design new transformations. researchgate.net
Computational Design and Prediction
Computational chemistry has become an indispensable tool in modern chemical research, moving from explaining observed phenomena to predicting outcomes and designing new molecules and reactions. srce.hrelsevier.com
Future directions in the computational study of this compound include:
AI and Machine Learning: Integrating machine learning algorithms with quantum chemical calculations can accelerate the discovery of new synthetic routes and catalysts. nih.gov These models can be trained on existing reaction data to predict the success of new, untested reactions.
High-Throughput Virtual Screening: Computational models can be used to design vast virtual libraries of this compound analogs and screen them for predicted activity against specific biological targets, such as enzymes or receptors. sci-hub.se This can significantly streamline the early stages of drug discovery.
Predictive Mechanistic Studies: Advanced Density Functional Theory (DFT) and other high-level computational methods will continue to be used to map out detailed potential energy surfaces for reactions. rsc.orgnih.gov This allows for the a priori prediction of reaction feasibility, regioselectivity, and stereoselectivity, guiding experimental efforts. rsc.org
Solvation and Matrix Effects: Developing more accurate models to account for the effects of solvents and other matrix components is crucial for bridging the gap between gas-phase computational models and real-world experimental results. researchgate.net
| Computational Tool | Application for this compound Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and selectivity, calculating spectroscopic properties. rsc.org |
| Molecular Dynamics (MD) | Simulating interactions with biological macromolecules (e.g., proteins, DNA), studying conformational dynamics. srce.hr |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity to guide the design of more potent analogs. |
| Machine Learning / AI | Predicting reaction outcomes, designing novel catalysts, screening virtual libraries for desired properties. nih.gov |
Expanding Synthetic Utility in Complex Molecule Construction
The true value of a building block like this compound is demonstrated by its successful application in the synthesis of more complex and valuable molecules. researchgate.net The pyrrolinone scaffold is a key feature in several natural products and pharmacologically active agents. tubitak.gov.trsci-hub.se
Future research should aim to:
Target New Natural Products: Employing this compound as a key starting material or intermediate in the total synthesis of complex natural products that contain the γ-lactam motif.
Diversity-Oriented Synthesis (DOS): Using the pyrrolinone core as a scaffold to generate large libraries of structurally diverse molecules. This approach is powerful for exploring chemical space and identifying new leads for drug discovery and materials science. mdpi.com
Development of Novel Cascade Reactions: Designing new cascade or domino reactions that start from a functionalized this compound allows for the rapid construction of intricate polycyclic systems in a single step, increasing synthetic efficiency. mdpi.com
Application in Peptidomimetics: The rigid lactam structure can serve as a conformational constraint in the design of peptidomimetics, molecules that mimic the structure and function of peptides. This is a promising strategy for developing novel therapeutics, such as enzyme inhibitors. acs.org
The continued exploration of these research frontiers will undoubtedly unlock new applications for this compound, solidifying its role as a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist.
Q & A
Q. What is the standard synthetic route for preparing 4-Benzyloxy-3-pyrrolin-2-one from commercially available precursors?
- Methodological Answer : this compound is synthesized via nucleophilic substitution of 4-methoxy-3-pyrrolin-2-one. The procedure involves dissolving the starting material in benzyl alcohol (9.3 equivalents) with catalytic methanesulfonic acid (MeSO₃H, 0.12 equivalents) at 80°C for 1.5–2 hours. Reaction completion is monitored by TLC (DCM as mobile phase). Purification via flash column chromatography (DCM:MeOH 19:1) yields the product .
Q. How can researchers ensure high-purity isolation of this compound after synthesis?
- Methodological Answer : Post-synthesis purification typically employs silica gel chromatography using a gradient of DCM and MeOH (19:1). Recrystallization from toluene or ethyl acetate/ethanol mixtures may further enhance purity, as demonstrated in analogous benzyloxy-pyrrolidinone systems .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and benzyloxy group integration.
- Mass Spectrometry (MS) : For molecular weight verification (theoretical m/z: 217.25 [M+H]+).
- TLC : For monitoring reaction progress (Rf ~0.5 in DCM:MeOH 19:1) .
Advanced Research Questions
Q. How can this compound be functionalized for bioactive compound development?
- Methodological Answer : The pyrrolin-2-one core undergoes Vilsmeier-Haack formylation (POCl₃/DMF) to yield azafulvene intermediates (49% yield). Subsequent Suzuki-Miyaura cross-coupling with boronic acids introduces aryl/heteroaryl groups at the α-position, enabling access to derivatives like 5-(1H-indol-7-yl)-3-methoxy-1H-pyrrole-2-carbaldehyde .
Q. What strategies are effective for selective deprotection of the benzyloxy group in related pyrrolidinone systems?
- Methodological Answer : Catalytic hydrogenation (H₂, Pd/C) in ethanol or methanol quantitatively removes the benzyl group. For acid-sensitive substrates, alternative methods like Birch reduction (Li/NH₃) or Lewis acid-mediated cleavage (BF₃·Et₂O) may be employed .
Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Variability in yields (e.g., 49% for Vilsmeier-Haack reactions vs. 60–80% for Suzuki couplings) often stems from:
- Reaction Optimization : Temperature control (80°C vs. reflux), stoichiometry of POCl₃/DMF.
- Purification Challenges : Polar byproducts in column chromatography.
Systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and solvents (THF vs. dioxane) can resolve inconsistencies .
Q. What mechanistic insights explain the regioselectivity of benzyloxy group introduction in pyrrolin-2-one systems?
- Methodological Answer : The benzyloxy group preferentially substitutes at the 4-position due to:
- Electronic Effects : Electron-withdrawing lactam carbonyls activate the 3-position for nucleophilic attack.
- Steric Factors : Bulky benzyl alcohol minimizes steric hindrance at the 4-position.
Computational studies (DFT) or isotopic labeling (¹⁸O) could further validate this selectivity .
Data Contradiction Analysis
Q. Why do different studies report divergent reaction times for synthesizing this compound?
- Analysis : specifies 1.5–2 hours at 80°C, while analogous protocols (e.g., Meul, 1988) report 3–4 hours. This discrepancy may arise from:
- Catalyst Purity : Trace impurities in MeSO₃H affecting reaction kinetics.
- Moisture Sensitivity : Hydrolysis of intermediates under suboptimal anhydrous conditions.
Researchers should pre-dry solvents and reagents to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
